(S)-3-Amino-5-hexynoic acid hydrochloride
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Overview
Description
Amino acids are organic compounds that combine to form proteins. They are essential for life and play a key role in the function of almost every part of the human body . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving amino acids and hydrochloride would depend on the specific conditions and reactants involved. For example, hydrochloric acid is known to react with bases and is often used in the industry for various purposes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-5-hexynoic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the addition of an amino group, and the deprotection of the carboxylic acid group. The stereochemistry of the final product is controlled by the choice of starting material and the reaction conditions.", "Starting Materials": [ "Hex-5-ynoic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Ammonium chloride", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Methanol", "Chloroacetic acid", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Diisopropylethylamine", "Pyridine", "Methyl tert-butyl ether", "Tetrahydrofuran", "Dichloromethane", "Acetonitrile", "Hexanes", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group", "Hex-5-ynoic acid is dissolved in diethyl ether and treated with hydrochloric acid and sodium hydroxide to form the corresponding hydrochloride salt. The salt is then treated with sodium bicarbonate to neutralize the solution. The resulting solution is then cooled to 0°C and treated with a solution of ethyl chloroformate in diethyl ether. The reaction mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature. The resulting mixture is then washed with water and dried over sodium sulfate. The diethyl ether is removed under reduced pressure to yield the protected carboxylic acid intermediate.", "Step 2: Addition of an amino group", "The protected carboxylic acid intermediate is dissolved in ethanol and treated with ammonium chloride and sodium nitrite to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to form the corresponding azide intermediate. The azide intermediate is then reduced with sodium borohydride in acetic acid to form the corresponding amine intermediate.", "Step 3: Deprotection of the carboxylic acid group", "The amine intermediate is dissolved in a mixture of methanol and chloroacetic acid and treated with triethylamine, N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the corresponding activated ester intermediate. The activated ester intermediate is then treated with diisopropylethylamine and pyridine in methyl tert-butyl ether to form the corresponding carboxylic acid intermediate. The carboxylic acid intermediate is then dissolved in tetrahydrofuran and treated with dichloromethane and acetonitrile to form the corresponding hydrochloride salt. The hydrochloride salt is then dissolved in a mixture of hexanes and water and the pH is adjusted with sodium hydroxide to yield the final product, (S)-3-Amino-5-hexynoic acid hydrochloride." ] } | |
CAS No. |
270596-46-8 |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3S)-3-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
DWFMCQGMVSIJBN-YFKPBYRVSA-N |
Isomeric SMILES |
C#CC[C@@H](CC(=O)O)N |
SMILES |
C#CCC(CC(=O)O)N.Cl |
Canonical SMILES |
C#CCC(CC(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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